molecular formula C12H15N5O2 B2355978 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380071-57-6

3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2355978
CAS No.: 2380071-57-6
M. Wt: 261.285
InChI Key: WIRRLOKEHWOYMX-UHFFFAOYSA-N
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Description

3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining pyrimidine, azetidine, and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with the pyrimidine and imidazolidine moieties. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

Mechanism of Action

The mechanism of action of 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as tubulin polymerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione apart is its combination of the pyrimidine, azetidine, and imidazolidine rings, which may confer unique biological activities and chemical properties not seen in the similar compounds listed above .

Properties

IUPAC Name

3-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-8-3-13-11(14-4-8)16-6-9(7-16)17-10(18)5-15-12(17)19/h3-4,9H,2,5-7H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRRLOKEHWOYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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